molecular formula C15H17NO4S2 B4238328 N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide

Cat. No. B4238328
M. Wt: 339.4 g/mol
InChI Key: IDQAGRYCBWHADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide is a synthetic compound with potential applications in scientific research. It is a member of the thieno-furan class of compounds, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide involves its ability to modulate the activity of certain enzymes and receptors. As mentioned previously, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. It also binds to the GABA-A receptor, leading to increased inhibitory neurotransmitter activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide include increased levels of acetylcholine in the brain, reduced anxiety, and improved sleep. It has also been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors, making it a useful tool for studying the mechanisms of these enzymes and receptors. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be too specific to certain enzymes and receptors.

Future Directions

There are several future directions for the research of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved treatments for cognitive disorders such as Alzheimer's disease. Another potential direction is the investigation of the compound's anti-inflammatory and antioxidant properties, which could lead to the development of new treatments for inflammatory diseases such as arthritis. Finally, further research could be done to explore the compound's potential as a treatment for anxiety and sleep disorders.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide has potential applications in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the degradation of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide has been shown to bind to the GABA-A receptor, a receptor that plays a key role in the regulation of neurotransmitter activity in the brain. This binding can lead to increased inhibitory neurotransmitter activity, which has been linked to reduced anxiety and improved sleep.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11-4-7-21-14(11)9-16(12-5-8-22(18,19)10-12)15(17)13-3-2-6-20-13/h2-4,6-7,12H,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQAGRYCBWHADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide
Reactant of Route 6
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N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-furamide

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